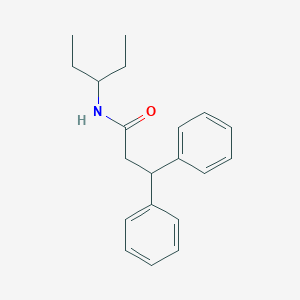![molecular formula C17H24N2O2S B215785 Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate, also known as Compound E, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as a treatment for Alzheimer's disease. Studies have shown that Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are thought to contribute to the development of Alzheimer's disease. Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has also been studied as a potential treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E is thought to involve the inhibition of enzymes involved in the production of amyloid-beta peptides and the growth of cancer cells. Specifically, Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has been shown to inhibit the activity of beta-secretase and farnesyltransferase, which are enzymes that are involved in the production of amyloid-beta peptides and the growth of cancer cells, respectively.
Biochemical and Physiological Effects:
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E can inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides. In vivo studies have shown that Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E is that it has been shown to be effective in vitro and in vivo, suggesting that it has potential as a therapeutic agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E. One area of research is the development of more potent and selective inhibitors of beta-secretase and farnesyltransferase. Another area of research is the investigation of the potential side effects of Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E and the development of strategies to minimize these effects. Additionally, more research is needed to determine the optimal dosage and administration route for Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E in order to maximize its therapeutic potential. Overall, Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
Métodos De Síntesis
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents such as ethyl chloroformate, sodium hydride, and 3,5-dimethylaniline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate E has been optimized to yield high purity and high yields of the compound.
Propiedades
Nombre del producto |
Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate |
|---|---|
Fórmula molecular |
C17H24N2O2S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
ethyl 1-[(3,5-dimethylphenyl)carbamothioyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C17H24N2O2S/c1-4-21-16(20)14-6-5-7-19(11-14)17(22)18-15-9-12(2)8-13(3)10-15/h8-10,14H,4-7,11H2,1-3H3,(H,18,22) |
Clave InChI |
VNHISLSKUFMGDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=CC(=C2)C)C |
SMILES canónico |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)




![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)
